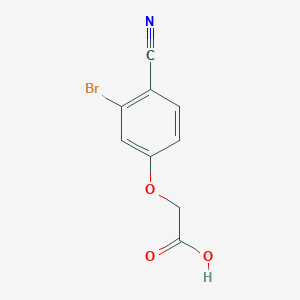
2-(3-Bromo-4-cyanophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-4-cyanophenoxy)acetic acid is a chemical compound with the CAS Number: 1702857-75-7 . It has a molecular weight of 256.06 and its IUPAC name is 2-(3-bromo-4-cyanophenoxy)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 2-(3-Bromo-4-cyanophenoxy)acetic acid is C9H6BrNO3. The InChI code for the compound is 1S/C9H6BrNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13) .Physical And Chemical Properties Analysis
2-(3-Bromo-4-cyanophenoxy)acetic acid is a powder that is stored at room temperature . It has a molecular weight of 256.06 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
2-(3-Bromo-4-cyanophenoxy)acetic acid: has shown promise as an anti-inflammatory agent. Researchers have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and modulation of immune responses. By understanding its mechanisms of action, scientists aim to develop novel therapeutic approaches for various inflammatory diseases .
Plant Growth Regulators
In agriculture and horticulture, this compound has been investigated as a plant growth regulator. It may influence plant growth, development, and stress responses. Researchers study its impact on seed germination, root elongation, and overall plant health. By elucidating its effects, they hope to enhance crop yield and stress tolerance .
Herbicide Development
Due to its structural similarity to natural plant hormones, 2-(3-Bromo-4-cyanophenoxy)acetic acid has been explored as a potential herbicide. Researchers investigate its ability to disrupt plant growth processes selectively, leading to weed control without harming crops. Developing effective herbicides is crucial for sustainable agriculture .
Chemical Synthesis and Derivatives
Scientists have used this compound as a building block in chemical synthesis. By modifying its structure, they create derivatives with diverse properties. These derivatives may find applications in drug discovery, materials science, and other fields. Researchers explore the synthesis of analogs to optimize desired properties .
Catalytic Applications
In catalysis, 2-(3-Bromo-4-cyanophenoxy)acetic acid has been investigated as a potential ligand or catalyst precursor. Researchers study its coordination chemistry with transition metals, aiming to develop efficient catalytic systems for organic transformations. These applications can impact green chemistry and industrial processes .
Pharmaceutical Research
The compound’s unique structure makes it an interesting subject for pharmaceutical research. Scientists explore its interactions with biological targets, such as enzymes or receptors. By understanding its binding modes and potential therapeutic effects, they may uncover new drug candidates for various diseases .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been used in various chemical reactions, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
The bromo group is a good leaving group, which could facilitate nucleophilic substitution reactions. The cyano group, being a polar group, could engage in various interactions with biological targets .
Biochemical Pathways
Compounds with similar structures have been involved in various chemical reactions, suggesting that this compound may affect a range of biochemical pathways .
Eigenschaften
IUPAC Name |
2-(3-bromo-4-cyanophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACUVBBPVMJMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-cyanophenoxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)

![N-(2-ethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2766475.png)
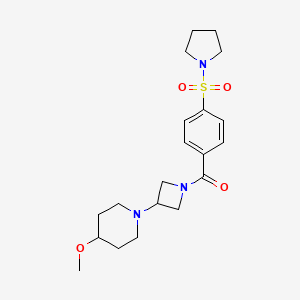

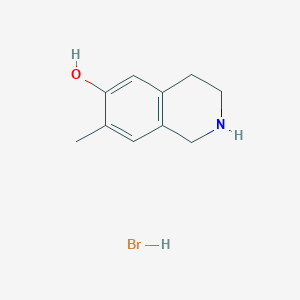
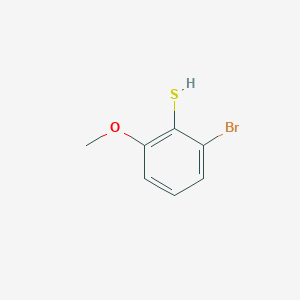

![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)

![N,6-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2766490.png)
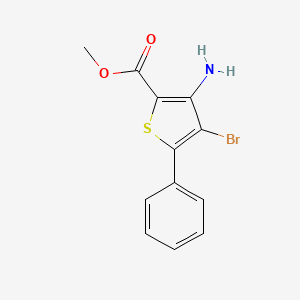
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2766492.png)
![2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2766494.png)